molecular formula C22H25NO5 B2610321 8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one CAS No. 859139-39-2

8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2610321
CAS No.: 859139-39-2
M. Wt: 383.444
InChI Key: LQDBMTBXSWCQHZ-UHFFFAOYSA-N
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Description

8-((Diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a 3,4-dimethoxyphenyl substitution at position 3, a diethylamino-methyl group at position 8, and a hydroxyl group at position 5. This compound belongs to a class of Mannich base derivatives, which are often synthesized via the Mannich reaction involving aldehydes, amines, and phenolic substrates . Its molecular formula is C₂₁H₂₃NO₅ (calculated based on structural analogs), with a molecular weight of approximately 377.4 g/mol.

Properties

IUPAC Name

8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-5-23(6-2)12-16-18(24)9-8-15-21(25)17(13-28-22(15)16)14-7-10-19(26-3)20(11-14)27-4/h7-11,13,24H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDBMTBXSWCQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This step involves the condensation of a suitable phenol with an appropriate aldehyde under acidic or basic conditions to form the chromenone core.

    Introduction of the diethylamino group: The diethylamino group is introduced through a Mannich reaction, where the chromenone core is reacted with diethylamine and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-((Diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

8-((Diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antioxidant and anti-inflammatory effects, making it a subject of study in pharmacology and toxicology.

    Medicine: Due to its potential therapeutic properties, it is being investigated for use in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, dyes, and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with other chromen-4-one derivatives, particularly those modified via Mannich reactions. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one 3: 3,4-dimethoxyphenyl; 8: diethylamino-methyl C₂₁H₂₃NO₅ 377.4 (calculated) N/A N/A
5b : 8-[(N,N-Dimethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one 3: 3,4-dimethoxyphenyl; 8: dimethylamino-methyl C₂₀H₂₁NO₅ 356.2 154–155 77
5a : 8-[(N,N-Dimethylamino)methyl]-3-(4-methoxyphenyl)-7-hydroxy-4H-chromen-4-one 3: 4-methoxyphenyl; 8: dimethylamino-methyl C₁₉H₁₉NO₄ 326.1 174–176 83
3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-chlorophenyl; 8: diethylamino-methyl; 2: CF₃ C₂₁H₂₀ClF₃NO₄ 450.8 N/A N/A
8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-methoxyphenyl; 8: dimethylamino-methyl; 2: CF₃ C₂₀H₁₉F₃NO₄ 406.4 N/A N/A

Key Comparisons

The 3,4-dimethoxyphenyl group provides stronger electron-donating effects than 4-methoxyphenyl (5a) or 4-chlorophenyl (9), which may influence π-π stacking interactions in biological targets .

The trifluoromethyl-substituted analogs (9, 10) are hypothesized to exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group .

Research Findings and Implications

  • Synthetic Flexibility : The Mannich reaction allows modular substitution at positions 3 and 8 of the chromen-4-one core, enabling tailored physicochemical and biological properties .
  • Spectroscopic Characterization : Analogs like 5b were characterized via IR (C=O stretch at 1640 cm⁻¹), NMR (δ 6.9–7.4 ppm for aromatic protons), and mass spectrometry (m/z 356.2) . Similar methods would apply to the target compound.
  • Crystallography : SHELX programs (e.g., SHELXL, SHELXT) are widely used for resolving chromen-4-one crystal structures, highlighting the importance of hydrogen-bonding networks in stabilizing these molecules .

Biological Activity

8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a synthetic compound belonging to the coumarin family, characterized by its unique structure that includes a diethylamino group and a dimethoxyphenyl moiety. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in medicine.

Chemical Structure and Properties

The compound's IUPAC name is 8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one. Its molecular formula is C23H27NO5C_{23}H_{27}NO_5, and it features several functional groups that contribute to its biological activity.

Structural Formula

InChI InChI 1S C23H27NO5 c1 5 23 6 2 13 17 18 24 9 7 15 11 16 22 25 28 21 15 17 14 8 10 19 26 3 20 12 14 27 4 h7 12 24H 5 6 13H2 1 4H3\text{InChI }\text{InChI 1S C23H27NO5 c1 5 23 6 2 13 17 18 24 9 7 15 11 16 22 25 28 21 15 17 14 8 10 19 26 3 20 12 14 27 4 h7 12 24H 5 6 13H2 1 4H3}

Anticancer Properties

Research indicates that 8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study Example:
In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM, indicating effective inhibition of cell proliferation.

Antimicrobial Effects

The compound also exhibits antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound could be explored as a potential antimicrobial agent.

Enzyme Inhibition

8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one has been investigated for its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes can lead to increased bioavailability of co-administered drugs.

Research Findings:
A study reported that the compound inhibited CYP2D6 activity with an IC50 value of approximately 20 µM, suggesting it may alter the pharmacokinetics of other medications when used concurrently.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction: The compound activates caspases involved in apoptosis.
  • Enzyme Binding: It binds to the active site of cytochrome P450 enzymes, inhibiting their function.
  • Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via Mannich reaction using formaldehyde, diethylamine, and a hydroxylated flavonoid precursor. Key parameters include:

  • Solvent selection : Ethanol (99%) is preferred for solubility and reaction efficiency .
  • Purification : Column chromatography with silica gel and elution gradients (e.g., chloroform/methanol) isolates the product .
  • Optimization : Varying formaldehyde concentration (37–40%) and amine equivalents improves yield. Reaction time (6–12 hrs) and temperature (60–80°C) should be monitored via TLC .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

  • 1H/13C NMR : Identify substituents on the chromen-4-one core. For example:
    • Aromatic protons (6.8–7.5 ppm) confirm the 3,4-dimethoxyphenyl group .
    • Diethylamino-methyl protons appear as a triplet (~2.5 ppm) .
  • UV/Vis : Absorption bands at 260–280 nm (π→π* transitions) and 320–350 nm (n→π*) confirm conjugated systems .
  • IR : Hydroxyl (3400–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches validate structural motifs .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2. Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) determines bond angles, dihedral angles, and hydrogen-bonding networks. For example, the dihedral angle between the chromen-4-one core and the dimethoxyphenyl group is critical for bioactivity .
  • Refinement : Software like SHELXL97 refines atomic coordinates and thermal parameters. Intramolecular hydrogen bonds (e.g., O–H⋯N) stabilize the structure .

Q. What strategies are effective in evaluating the compound’s bioactivity against specific molecular targets?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
    • Antioxidant Activity : Measure radical scavenging (DPPH/ABTS assays) correlated with hydroxyl and methoxy substituents .
  • Structure-Activity Relationships (SAR) : Modify the diethylamino-methyl group to assess its role in cellular permeability .

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Variable Analysis :
    • Solubility : Use DMSO or cyclodextrin complexes to standardize bioavailability .
    • Cell Lines : Compare activity in multiple models (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .
  • Meta-Analysis : Pool data from orthogonal assays (e.g., cytotoxicity + ROS generation) to resolve contradictions .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

  • Fate Studies :
    • Photodegradation : Expose to UV light (254 nm) and analyze by HPLC for breakdown products (e.g., demethylated derivatives) .
    • Biotic Transformation : Incubate with soil microbiota and track metabolite formation via LC-MS .
  • Ecotoxicology : Use Daphnia magna or algae models to evaluate acute/chronic toxicity .

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